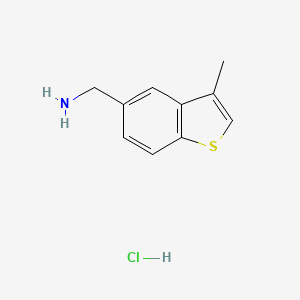

(3-Methyl-1-benzothiophen-5-yl)methanamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

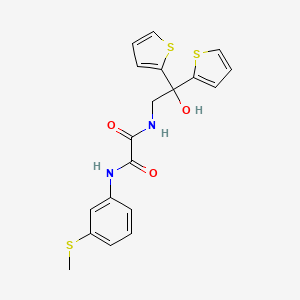

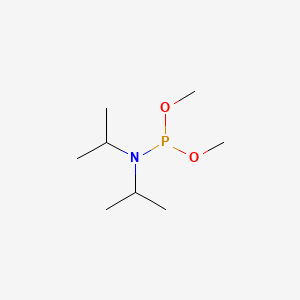

The compound “(3-Methyl-1-benzothiophen-5-yl)methanamine;hydrochloride” belongs to the class of organic compounds known as benzothiophenes . Benzothiophenes are compounds containing a benzene ring fused to a thiophene ring. Thiophene is a five-membered aromatic ring with four carbon atoms and a sulfur atom .

Molecular Structure Analysis

The molecular structure of this compound would be based on the benzothiophene backbone, with a methyl group attached to one of the carbon atoms in the thiophene ring, and a methanamine group attached to the benzene ring . The exact structure would depend on the positions of these substituents on the rings.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. It’s likely to be a solid at room temperature, given its structural similarity to other benzothiophene compounds . Other properties like melting point, boiling point, and solubility would need to be determined experimentally.Scientific Research Applications

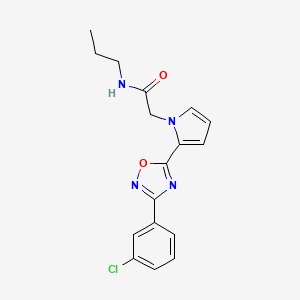

Novel Aryloxyethyl Derivatives of 1-(1-Benzoylpiperidin-4-yl)methanamine as Serotonin 5-HT1A Receptor-Biased Agonists

A study highlighted the design of novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as "biased agonists" of serotonin 5-HT1A receptors, tested for signal transduction assays. These derivatives showed high 5-HT1A receptor affinity, selectivity versus various receptors, and exhibited promising antidepressant-like activity, pointing towards their potential as antidepressant drug candidates (Sniecikowska et al., 2019).

Pharmacological Properties of 403U76 as a Serotonin and Noradrenaline Reuptake Inhibitor

Research on 403U76 (5‐chloro‐[[2‐[(dimethylamino)methyl]phenyl]thio]benzene‐methanol hydrochloride) demonstrated its potent inhibitory effects on serotonin (5-HT) and noradrenaline reuptake into rat brain synaptosomes, emphasizing its significance in understanding the pharmacological interactions affecting serotonin and noradrenaline pathways (Ferris et al., 1995).

Iron(III) Catecholates for Cellular Imaging and Photocytotoxicity

A study on Iron(III) complexes, including phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine derivatives, explored their photocytotoxic properties. These complexes showed unprecedented photocytotoxicity in red light to various cell lines through apoptosis, indicating their potential applications in cellular imaging and as a photocytotoxic agent for medical research (Basu et al., 2014).

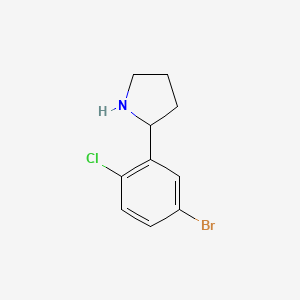

Antimicrobial Evaluation of 1-(1H-Benzotriazol-1-yl)-1-Substituted Phenyl Methanamine Derivatives

The synthesis and antimicrobial evaluation of derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine showcased their variable degrees of antibacterial and antifungal activities. This study contributes to the search for new antimicrobial agents with potential clinical applications (Visagaperumal et al., 2010).

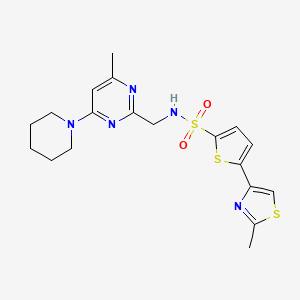

Amino Acid Compounds as Corrosion Inhibitors

Research into amino acid compounds, such as 1-(1H-benzo[d]imidazole-2-yl)-N-((furan-2-yl)methylene)methanamine, demonstrated their effectiveness as inhibitors for steel corrosion in acidic solutions. Their study provided insights into the electrochemical mechanisms of corrosion inhibition, relevant for material science and engineering applications (Yadav et al., 2015).

properties

IUPAC Name |

(3-methyl-1-benzothiophen-5-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS.ClH/c1-7-6-12-10-3-2-8(5-11)4-9(7)10;/h2-4,6H,5,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNIVBEMKFQNWAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=C1C=C(C=C2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine dihydrochloride](/img/structure/B2818542.png)

![N-[(5-Phenyloxolan-2-yl)methyl]prop-2-enamide](/img/structure/B2818544.png)

![[(2R,4R)-4-Methoxy-1-(6-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2818551.png)

![5-methyl-3-oxo-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2818554.png)

![2-[5-(2-Ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol](/img/structure/B2818558.png)